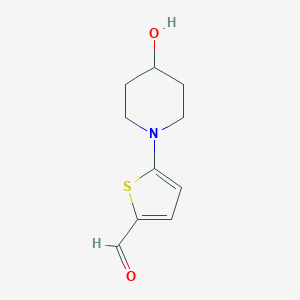

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

Overview

Description

Synthesis Analysis

The synthesis of related thiophene derivatives is described in the first paper, where a regioselective synthesis method is employed to create 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde . This method involves a chemo- and regioselective Br/Li exchange reaction, starting from thiophene and proceeding through a five-step protocol with an overall yield of 33%. The reactions were carried out at temperatures ranging from -78°C to room temperature over 1 to 18 hours, depending on the reactivity of the electrophiles . This information suggests that the synthesis of "5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde" might also involve multiple steps and careful temperature control to achieve regioselectivity.

Molecular Structure Analysis

The second paper discusses a palladium(II) complex with a related ligand, 5-hydroxypyridine-2-carbaldehyde N(4)-ethylthiosemicarbazone . The coordination of the ligand is through the pyridyl nitrogen, imine nitrogen, and thiolato sulfur atoms, with a chloride ion occupying the fourth coordination site in a square planar geometry . This suggests that the molecular structure of "5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde" could also exhibit interesting coordination behavior, potentially forming complexes with metals.

Chemical Reactions Analysis

The third paper provides an example of a chemical application for a related compound, 5-(4-Pyridyl)-2-thiophenecarbaldehyde, which is used as a fluorescent derivatization reagent for the determination of primary alkylamines . The method involves precolumn derivatization and postcolumn hydrolysis–detection, achieving a detection limit of approximately 0.1 pmol for the amines . This indicates that "5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde" might also participate in similar chemical reactions, potentially serving as a reagent in analytical applications.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde," the properties of related compounds can provide some context. For example, the synthesis and characterization techniques mentioned in the papers, such as IR, NMR, UV-visible spectroscopy, and mass spectrometry, are likely relevant for analyzing the physical and chemical properties of the compound . The compound's solubility, melting point, and reactivity could be inferred from similar thiophene derivatives.

Scientific Research Applications

Thiophene Derivatives in Research

Carcinogenic Potential Studies Thiophene analogs of known carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for their potential carcinogenicity. These studies aim to understand the structural influence on carcinogenic activity and the potential for such compounds to elicit tumours in vivo. This research area explores the complex interactions between chemical structure and biological activity, contributing to safer chemical design and evaluation (Ashby et al., 1978).

Hydroxypiperidino Compounds in Research

Neurotransmitter Interactions Compounds containing the hydroxypiperidino group often interact with neurotransmitter systems, such as serotonin (5-HT). These interactions can influence various physiological and pathological processes, including blood pressure regulation and behavioral responses. Understanding these interactions provides insights into the development of new therapeutic agents for treating diseases related to neurotransmitter dysregulation (Watts et al., 2012; Higgins & Fletcher, 2015).

Chemical Synthesis and Evaluation

Antioxidant Evaluation Isoxazolone derivatives, including those synthesized from aromatic aldehydes, have been studied for their significant biological and medicinal properties. These compounds serve as intermediates for synthesizing various heterocycles, demonstrating the broad utility of chemical functionalities found in compounds like 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde. Research in this area contributes to the development of new drugs and materials with improved performance and sustainability (Laroum et al., 2019).

Mechanism of Action

While the mechanism of action for 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde is not explicitly mentioned in the search results, related compounds such as Haloperidol and Periciazine exert their antipsychotic effect through strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain .

Safety and Hazards

properties

IUPAC Name |

5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-7-9-1-2-10(14-9)11-5-3-8(13)4-6-11/h1-2,7-8,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNLQHONMNFZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377004 | |

| Record name | 5-(4-hydroxypiperidino)-2-thiophenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde | |

CAS RN |

207290-72-0 | |

| Record name | 5-(4-hydroxypiperidino)-2-thiophenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Hydroxypiperidin-1-yl)thiophene-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)

![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)